molecular formula C13H11F3N2O B1438222 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine CAS No. 1152561-57-3

1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine

Cat. No.: B1438222
CAS No.: 1152561-57-3
M. Wt: 268.23 g/mol
InChI Key: POWBCJNWNHXWLC-UHFFFAOYSA-N
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Description

1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure

Properties

IUPAC Name

4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBCJNWNHXWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with benzene-1,4-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Biological Activity

1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, also known by its CAS number 1152561-57-3, is an organic compound notable for its structural features, including a trifluoromethoxy group and a benzene-1,4-diamine moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various pathophysiological processes.

Target of Action

The primary target of this compound is the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH is associated with therapeutic effects in conditions such as hypertension, inflammation, and certain cancers. The compound's structure suggests that it may interact with sEH through hydrogen bonding and other non-covalent interactions, similar to other known sEH inhibitors.

Mode of Action

By inhibiting sEH, this compound could potentially increase the levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory properties. Elevated EET levels can lead to improved vascular function and reduced inflammation, making this compound a candidate for further therapeutic exploration.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The increase in EET levels due to sEH inhibition can mitigate inflammatory responses in various models. This has been supported by studies showing that sEH inhibitors can reduce markers of inflammation in animal models of disease .

Study on sEH Inhibition

In a study examining various sEH inhibitors, this compound was evaluated alongside other compounds for its efficacy in modulating EET levels. The results indicated that this compound effectively inhibited sEH activity in vitro, leading to a significant increase in EET concentrations compared to controls. This finding supports its potential use in therapeutic applications targeting cardiovascular diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureInhibits sEH; anti-inflammatoryPromising therapeutic candidate
Other sEH InhibitorsVariesVariesEstablished efficacy in reducing hypertension and inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine

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